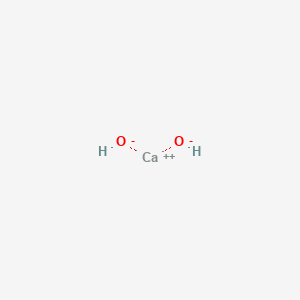

Calcium;dihydroxide

Description

Calcium dihydroxide, chemically represented as Ca(OH)₂, is a white, odorless powder with high solubility in aqueous environments, rapidly releasing calcium (Ca²⁺) and hydroxyl (OH⁻) ions . Its elevated pH (approximately 12.4) confers antimicrobial properties by disrupting bacterial cytoplasmic membranes and denaturing proteins . Applications span dentistry (root canal disinfection), construction (lime mortar), and environmental remediation (pH adjustment in water treatment) .

Properties

IUPAC Name |

calcium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCZMVOFGPJBDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034410 | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305-62-0, 12177-68-3 | |

| Record name | Calcium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium hydroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Portlandite (Ca(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012177683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Dynamics

-

Stoichiometric Ratios : A 1:2 molar ratio of CaCl₂:NaOH ensures complete precipitation while avoiding residual alkalinity.

-

Temperature Effects : Conducting the reaction at 25°C yields hexagonal platelet crystals (200–500 nm), whereas elevated temperatures (60°C) produce smaller, spherical particles.

-

Washing Protocol : Centrifugation with ethanol-water mixtures (3:1 v/v) effectively removes NaCl byproducts without peptizing the colloid.

Recent advances utilize waste calcium sources like poultry eggshells and carbide slag, achieving 89–92% yield through acid digestion followed by alkaline precipitation.

Advanced Industrial Synthesis from Carbide Slag

A patented Chinese method (CN112125537A) demonstrates large-scale production using carbide slag—a byproduct of acetylene gas manufacturing.

Multi-Stage Digestion Process

-

Pretreatment :

-

Carbide slag (35% moisture) screened to ≤2 mm

-

Quicklime crushed to 60–150 mm, then refined to 2–10 mm

-

-

Primary Digestion :

-

Mass ratio: 1.5:1 (carbide slag:quicklime)

-

Hydration at 84°C for 45 min

-

Sieving (150 μm) removes unreacted solids

-

-

Secondary Digestion :

-

Reslurrying solids in deionized water (1:5 w/w)

-

Second-stage hydration at 84°C for 30 min

-

This method reduces alkali metal content by 78% compared to conventional slaking, yielding Ca(OH)₂ with ≤0.0002% Pb and 95.3% purity.

Sustainable Synthesis from Biogenic Sources

Emerging research focuses on calcium recovery from biowaste, aligning with circular economy principles. A 2022 study achieved 88% yield using pretreated pomace mare (wine industry residue) through:

Table 2: Comparative Analysis of Calcium Sources

Critical Process Parameters and Quality Control

Purity Optimization

Food-grade calcium hydroxide (FCC standards) requires:

Achieving these specifications necessitates:

Chemical Reactions Analysis

Thermal Decomposition

Calcium hydroxide decomposes endothermically at elevated temperatures:

-

Applications : Basis for lime production in construction and metallurgy.

(a) Formation of Calcium Carbonate

Reaction with atmospheric CO₂ forms insoluble CaCO₃:

(b) Solubilization with Excess CO₂

Excess CO₂ yields water-soluble calcium bicarbonate:

(a) Neutralization with Hydrochloric Acid

Exothermic reaction forming calcium chloride:

(b) Reaction with Sulfur Dioxide

Flue gas desulfurization mechanism:

(a) Aluminum Corrosion

Releases hydrogen gas in aqueous conditions:

Silicate Formation

Reaction with silica (SiO₂) forms calcium silicate hydrates (C-S-H):

-

Thermochemistry :

C/S Ratio Heat of Reaction (kcal/mol SiO₂) 0.3–1.0 10.3 1.0–3.33 +1.6 per added Ca(OH)₂

Chlorination with HCl

Industrial chlorination under bag filter conditions:

-

Byproducts : CaCl₂ and CaOHCl layers form on crystal surfaces .

-

Mechanism : Water accelerates reaction kinetics (H₂O as promoter) .

Thermodynamic Data

Key values from NIST WebBook :

| Property | Value |

|---|---|

| ΔfH° (solid) | -986.09 kJ/mol |

| S° (solid) | 83.36 J/mol·K |

| Decomposition Temperature | >450°C |

Reaction Kinetics and Industrial Relevance

Scientific Research Applications

Construction Industry

Lime Mortar and Plaster

- Calcium hydroxide is extensively used in the preparation of lime mortar, which is a key component in traditional masonry. Lime mortar offers flexibility and breathability, making it suitable for historical restoration projects.

Table 1: Comparison of Lime Mortar and Cement Mortar Properties

| Property | Lime Mortar | Cement Mortar |

|---|---|---|

| Flexibility | High | Low |

| Breathability | High | Low |

| Setting Time | Slow | Fast |

| Durability | Moderate | High |

Water Treatment

Flocculant in Water Treatment

- Calcium hydroxide acts as a flocculant, aiding in the removal of impurities from water. It forms a precipitate that traps smaller particles, resulting in clearer water. Its low toxicity and cost-effectiveness make it an ideal choice for municipal water treatment facilities .

pH Adjustment

- It is also utilized to raise the pH of acidic waters, preventing corrosion in pipes and infrastructure .

Environmental Applications

Acid Mine Drainage Treatment

- Calcium hydroxide is employed to neutralize acidic effluents from mining operations. By raising the pH, it helps precipitate heavy metals, thus reducing environmental contamination .

Soil Stabilization

- In agriculture, calcium hydroxide is used to improve soil structure and fertility by adjusting pH levels and enhancing nutrient availability.

Healthcare Applications

Endodontics

- In dentistry, particularly in endodontics, calcium hydroxide serves as an antimicrobial agent in root canal treatments. It is used as an intracanal medicament to eliminate bacteria and promote healing of periapical tissues .

Table 2: Clinical Applications of Calcium Hydroxide in Dentistry

| Application | Purpose |

|---|---|

| Pulp Capping | Protects dental pulp from inflammation |

| Root Canal Sealing | Fills and seals root canals |

| Treatment of Root Perforations | Aids in healing perforated roots |

Industrial Applications

Chemical Manufacturing

- Calcium hydroxide is a precursor for producing various chemicals such as calcium carbide and caustic soda. It plays a crucial role in the synthesis of organic and inorganic compounds .

Rubber and Plastics Production

- In the rubber industry, it acts as an accelerant during processing, enhancing the properties of rubber products .

Case Study 1: Water Treatment Efficiency

A study conducted at a municipal water treatment facility demonstrated that the addition of calcium hydroxide improved water clarity by 30% compared to untreated samples. The cost-effectiveness was highlighted due to lower chemical consumption compared to alternatives like sodium hydroxide .

Case Study 2: Antimicrobial Properties

Research on the efficacy of calcium hydroxide in endodontics showed that it significantly reduced bacterial counts in infected root canals. The study indicated a reduction rate of approximately 70% for common endodontic pathogens .

Mechanism of Action

Calcium;dihydroxide exerts its effects primarily through its alkaline nature. It dissociates in water to release hydroxide ions, which can neutralize acids and create a basic environment. This property is crucial in applications such as pH regulation and antimicrobial treatments .

Comparison with Similar Compounds

Comparison with Similar Calcium Compounds

Chemical and Physical Properties

Table 1: Key Properties of Calcium Dihydroxide and Related Compounds

Key Observations :

- Solubility : Calcium hydroxide exhibits intermediate solubility, enabling controlled ion release, whereas calcium chloride is highly soluble, making it suitable for rapid moisture absorption .

- pH : The alkaline nature of Ca(OH)₂ distinguishes it from near-neutral dicalcium phosphate and mildly basic calcium carbonate .

Key Observations :

- Antimicrobial Action : Calcium hydroxide’s hydroxyl ions provide superior antimicrobial activity compared to calcium carbonate or phosphate .

- Safety: Calcium hydroxide poses significant eye irritation risks but lacks skin sensitization or genotoxicity . In contrast, calcium chloride’s hygroscopicity increases handling hazards .

Structural and Reactivity Differences

- Calcium Hydroxide vs. Layered Double Hydroxides (LDHs) : Calcium-aluminum LDHs (e.g., [Ca₂Al(OH)₆]⁺) exhibit layered structures with anion-exchange capacities, making them effective in pollutant adsorption, unlike Ca(OH)₂’s ion-release mechanism .

- Hydration Effects : Calcium chloride anhydrous (CaCl₂) and dihydrate (CaCl₂·2H₂O) differ in water content and hygroscopicity, whereas calcium hydroxide’s reactivity stems from its inherent hydroxide groups .

Research Findings and Methodological Considerations

- Diffusion Variability : Comparative studies on calcium hydroxide diffusibility highlight methodological inconsistencies (e.g., pH measurement vs. atomic absorption), limiting direct cross-study comparisons .

- Remineralization : Ca(OH)₂ activates alkaline phosphatase, promoting dentin remineralization—a property absent in dicalcium phosphate .

- Environmental Impact : Calcium hydroxide’s decarbonation in sodium hydroxide solutions under ambient conditions contrasts with calcium carbonate’s role in cement production, which contributes to CO₂ emissions .

Biological Activity

Calcium hydroxide (Ca(OH)₂), commonly known as slaked lime or hydrated lime, is a compound with significant biological activity, particularly in the fields of dentistry and medicine. Its properties arise from its dissociation into calcium () and hydroxyl () ions when in contact with aqueous solutions, which contribute to its antimicrobial effects and tissue interactions.

Antimicrobial Properties

Calcium hydroxide exhibits broad-spectrum antimicrobial activity, particularly in endodontics. The high pH created by the dissociation of Ca(OH)₂ disrupts bacterial cell membranes, leading to protein denaturation and DNA damage. Studies have shown that it is effective against various pathogens but less so against Enterococcus faecalis and Candida species . The mechanism involves:

- Damage to bacterial cytoplasmic membranes

- Protein denaturation

- DNA damage

These actions collectively contribute to the compound's effectiveness in treating root canal infections and preventing bacterial growth .

Tissue Interaction

In addition to its antimicrobial properties, Ca(OH)₂ promotes hard tissue deposition and is used in procedures such as pulp capping and apexification. It has been demonstrated to induce the formation of a mineralized bridge over pulpal tissue, which is crucial for pulp healing . Furthermore, long-term exposure to Ca(OH)₂ can alter the composition of dentine, reducing its fracture resistance due to changes in the mineral-to-matrix ratio and crystallinity .

Case Studies and Research Findings

Several studies highlight the biological activity of calcium hydroxide:

-

Endodontic Applications

A study by Estrela et al. emphasized that maintaining a high concentration of hydroxyl ions from Ca(OH)₂ can significantly affect bacterial enzymatic activity, promoting microbial inactivation. The study also noted that Ca(OH)₂ effectively detoxifies bacterial lipopolysaccharides (LPS), which are often implicated in periapical lesions . -

Tissue Reactions

Research has shown that overextension of calcium hydroxide into periradicular tissues can lead to adverse effects such as necrosis of gingival tissues. A case report documented severe complications following unintentional overextension during root canal treatment, underscoring the need for careful application . -

Controlled Release Formulations

Recent investigations into calcium hydroxide microcapsules for controlled release have revealed enhanced antibacterial and biomineralization effects compared to traditional formulations. These microcapsules showed prolonged up-regulation of osteoblastic markers like collagen I and osteocalcin, indicating potential for improved therapeutic outcomes in dental applications .

Comparative Data on Biological Effects

The following table summarizes key findings related to the biological activity of calcium hydroxide:

Q & A

Q. Method 2: Gravimetric Analysis

- Precipitate calcium as by bubbling , then filter, dry, and weigh.

Accuracy: ±1% with controlled flow rates .

What safety protocols are essential for handling calcium dihydroxide in laboratory settings?

Answer:

- PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (pH 12.4 solutions cause severe irritation) .

- Ventilation: Use fume hoods during powder handling to maintain dust levels below 1 mg/m³ (8-hour TWA) .

- Incompatibilities: Store separately from acids (violent neutralization), aluminum (moisture-induced gas), and nitro compounds .

- Spill Management: Neutralize with dilute acetic acid and collect residue in chemically resistant containers .

How can researchers reconcile contradictions between in vitro and in vivo toxicity data for calcium dihydroxide?

Answer:

Discrepancy Analysis Framework:

Exposure Route: In vitro dermal tests show no corrosion (OECD 439), while inhalation studies report respiratory irritation (SCOEL TWA 1 mg/m³) due to pH-driven mucosal damage .

Species Sensitivity: Rabbit ocular models (OECD 405) overpredict human toxicity; use 3D corneal models for better translatability .

Dose Metrics: In vivo oral studies (rat LD₅₀ > 5,000 mg/kg) are irrelevant to occupational inhalation risks. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate thresholds .

Experimental Design:

- Conduct parallel in vitro (TRIS-buffered assays) and in vivo (murine inhalation) studies to isolate pH vs. particulate effects .

What advanced methodologies are used to measure the thermodynamic properties of calcium dihydroxide?

Answer:

Gas-Phase Thermochemistry (NIST-JANAF Tables):

- Enthalpy of Formation (): -610.76 kJ/mol (via high-temperature mass spectrometry) .

- Entropy (): 285.62 J/mol·K (calculated via Shomate equation parameters) .

| Parameter | Value | Method |

|---|---|---|

| -610.76 kJ/mol | Mass Spectrometry | |

| (298 K) | 81.1 J/mol·K | Shomate Equation |

Solid-State Analysis:

How can reaction kinetics between calcium dihydroxide and carbon dioxide be quantified for environmental modeling?

Answer:

Experimental Setup:

- Use a gas-tight reactor with sensors (0–100% range). Monitor pH drop (12.4 → 8.3) and precipitation via turbidimetry .

Rate Law Determination:

- Pseudo-first-order kinetics under excess :

, where at 25°C .

Factors Affecting Rate:

| Factor | Effect |

|---|---|

| Temperature | increases 2.5x per 10°C rise (20–40°C) |

| Particle Size | Nanoparticles (50 nm) react 3x faster than microparticles (1 µm) |

What strategies improve reproducibility in calcium dihydroxide synthesis for nanomaterial applications?

Answer:

Critical Controls:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.